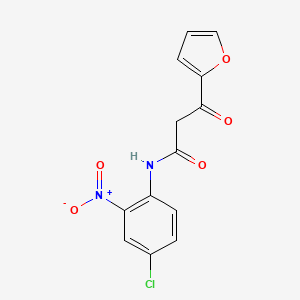

N-(3-acetylphenyl)-2-(2-nitrophenoxy)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

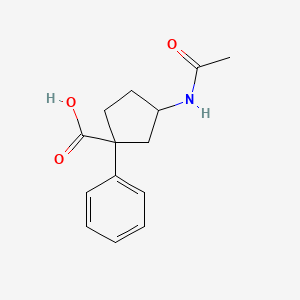

N-(3-acetylphenyl)-2-(2-nitrophenoxy)acetamide, commonly known as ANA, is a chemical compound that has been studied extensively for its potential applications in scientific research. ANA is a member of the family of acetanilide derivatives, which are known for their diverse biological activities. The chemical structure of ANA consists of a nitrophenyl group and an acetylphenyl group, which are linked by an acetamide moiety.

Aplicaciones Científicas De Investigación

Anticancer, Anti-Inflammatory, and Analgesic Activities

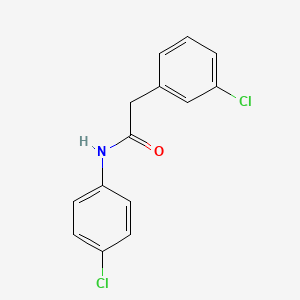

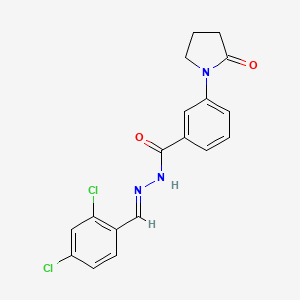

A study focused on developing new chemical entities as potential anticancer, anti-inflammatory, and analgesic agents. It utilized the Leuckart synthetic pathway to develop novel series of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives. These compounds were assessed for their anticancer activity against breast cancer (MCF-7), neuroblastoma (SK-N-SH), and for anti-inflammatory and analgesic activities. The findings indicated that halogens on the aromatic ring in these compounds favored anticancer and anti-inflammatory activities, with compound 3c (N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide) showing promise as a therapeutic agent (Rani, Pal, Hegde, & Hashim, 2014).

Mechanism of Decomposition of Toxic Metabolites

A study on N-hydroxyacetaminophen, a postulated toxic metabolite of acetaminophen, explored its decomposition in aqueous solution. The research provided insights into the decomposition process, which is significant for understanding the metabolic pathways and potential toxicological impacts of acetaminophen-related compounds (Gemborys, Mudge, & Gribble, 1980).

Chemoselective Acetylation in Drug Synthesis

A study demonstrated the chemoselective monoacetylation of the amino group of 2-aminophenol to N-(2-hydroxyphenyl)acetamide using Novozym 435 as a catalyst. This research is critical for the synthesis of antimalarial drugs, showcasing a method for efficient and selective acetylation, a key step in drug synthesis (Magadum & Yadav, 2018).

Improvement in Synthesis Techniques

Research on N-[3-((3-(Dimethylamino)-1-oxo-2-propenyl)phenyl]-N-ethyl acetamide synthesis highlighted improvements in reduction, acetylation, and ethylation methods. This study is significant for the development and optimization of synthesis processes for related compounds, contributing to more efficient and cost-effective production methods (Fenga, 2007).

Propiedades

IUPAC Name |

N-(3-acetylphenyl)-2-(2-nitrophenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O5/c1-11(19)12-5-4-6-13(9-12)17-16(20)10-23-15-8-3-2-7-14(15)18(21)22/h2-9H,10H2,1H3,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBBLMTOVPQSSKC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NC(=O)COC2=CC=CC=C2[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-{[4-(2-methoxyphenoxy)piperidin-1-yl]carbonyl}imidazo[1,2-a]pyridine](/img/structure/B5569950.png)

![4-[4-(2-chlorophenyl)-4-piperidinyl]-N-(3-pyridinylmethyl)-2-pyrimidinamine dihydrochloride](/img/structure/B5569987.png)

![N,N-dimethyl-1-{4-methyl-5-[1-(1-phenyl-1H-tetrazol-5-yl)piperidin-4-yl]-4H-1,2,4-triazol-3-yl}methanamine](/img/structure/B5569989.png)

![3-[(4-methoxybenzylidene)amino]-2-(2-methylphenyl)-4(3H)-quinazolinone](/img/structure/B5570006.png)

![1-[4-(difluoromethoxy)benzoyl]-4-(1-methyl-1H-imidazol-2-yl)piperidine](/img/structure/B5570027.png)

![6-oxo-6H-benzo[c]chromen-3-yl 2-methylpropanoate](/img/structure/B5570029.png)

![4-(1-azepanyl)[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B5570038.png)

![1-[2-(2-butyl-4-methyl-3-oxopiperazin-1-yl)-2-oxoethyl]-2-methylquinolin-4(1H)-one](/img/structure/B5570046.png)